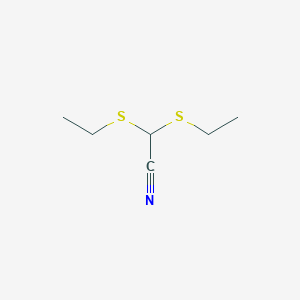
Bis(ethylsulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylsulfanyl)acetonitrile is an organic compound characterized by the presence of two ethylsulfanyl groups attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(ethylsulfanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with ethylsulfanyl reagents under controlled conditions. For instance, the reaction of acetonitrile with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the yield and quality of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to corresponding thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(ethylsulfanyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which bis(ethylsulfanyl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in binding interactions, while the nitrile moiety may engage in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(methylsulfanyl)acetonitrile
- Bis(propylsulfanyl)acetonitrile
- Bis(ethylsulfanyl)methane
Uniqueness
Bis(ethylsulfanyl)acetonitrile is unique due to the specific arrangement of its ethylsulfanyl groups and nitrile moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87647-18-5 |
|---|---|
Formule moléculaire |
C6H11NS2 |
Poids moléculaire |
161.3 g/mol |
Nom IUPAC |
2,2-bis(ethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C6H11NS2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 |
Clé InChI |
XFEMWFOXGHVZSV-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C#N)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




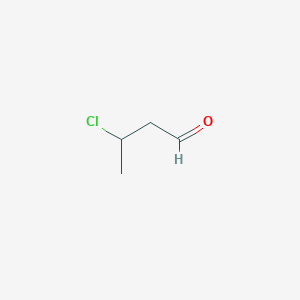
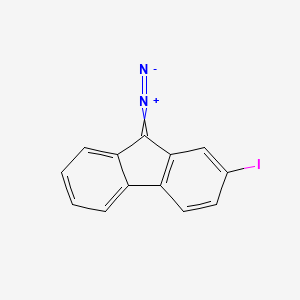
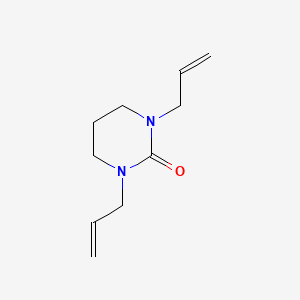
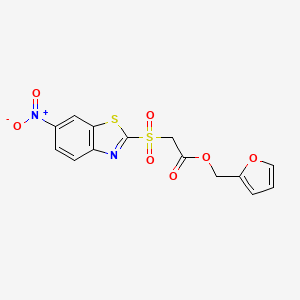
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
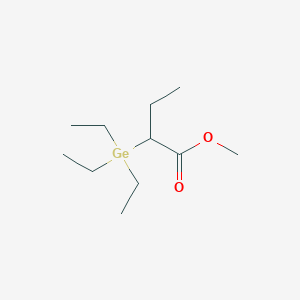


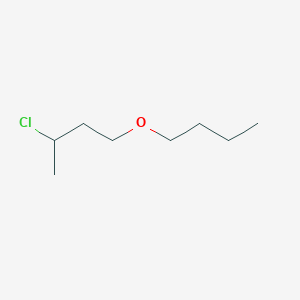
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
